N'-(4-bromobenzylidene)-2-thiophenecarbohydrazide

Description

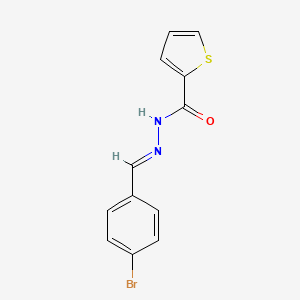

N'-(4-Bromobenzylidene)-2-thiophenecarbohydrazide is a Schiff base derivative synthesized via the condensation of 2-thiophenecarbohydrazide with 4-bromobenzaldehyde in ethanol under reflux conditions. This compound features a thiophene ring conjugated to a hydrazide moiety, which is further linked to a 4-bromophenyl group through an imine bond (C=N). The presence of bromine enhances its electron-withdrawing properties, influencing its reactivity and intermolecular interactions. Key applications include corrosion inhibition for mild steel in acidic environments (e.g., 1.0 M HCl), where it demonstrates mixed-type inhibitory behavior by adsorbing onto metal surfaces via heteroatoms (N, S) and aromatic systems . Its melting point, spectral data (IR, NMR), and inhibition efficiency (~80–90% at 5 × 10⁻³ M) have been extensively characterized .

Properties

Molecular Formula |

C12H9BrN2OS |

|---|---|

Molecular Weight |

309.18 g/mol |

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H9BrN2OS/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |

InChI Key |

YCIYMWAGOSGHRA-RIYZIHGNSA-N |

Isomeric SMILES |

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-thiophenecarbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(4-bromobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The bromine atom on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with proteins through hydrogen bonding and van der Waals interactions, which can modulate the activity of these proteins. Additionally, the presence of the bromine atom and thiophene ring can enhance the compound’s ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine substituent in the target compound enhances adsorption on metal surfaces via polar interactions, whereas MPH’s dimethylamino group (electron-donating) improves solubility and charge transfer, yielding higher inhibition efficiency (93% vs. 90% for the bromo derivative) .

Key Findings :

- Corrosion Inhibition : The target compound’s inhibition mechanism involves Langmuir adsorption, while MPH’s superior performance is attributed to its planar naphthalene ring, enabling stronger π-π interactions with mild steel .

- Thermal Stability : Triazine derivatives () decompose at higher temperatures (~250°C) due to rigid aromatic frameworks, whereas hydrazides show moderate stability (~200–220°C) .

Spectroscopic and Computational Insights

- IR/NMR Trends : The C=N stretching in all compounds appears at 1600–1620 cm⁻¹, confirming Schiff base formation. Bromine’s inductive effect shifts C=N peaks slightly higher compared to chloro or methoxy analogs .

- DFT Studies (Hypothetical) : Computational models suggest that bromine’s electronegativity increases the LUMO density near the thiophene ring, enhancing metal-inhibitor bonding .

Biological Activity

N'-(4-bromobenzylidene)-2-thiophenecarbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

This compound belongs to the class of hydrazone derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound's structure features a bromobenzylidene moiety and a thiophene ring, which may contribute to its pharmacological effects.

2. Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 2-thiophenecarbohydrazide. The reaction can be represented as follows:

This reaction is usually carried out in an organic solvent under reflux conditions to enhance the yield and purity of the product.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

3.2 Anti-Tuberculosis Activity

In silico molecular docking studies have been conducted to assess the potential of this compound as an anti-tuberculosis agent. The compound showed promising binding affinities to key targets involved in Mycobacterium tuberculosis metabolism.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Glide Score (kcal/mol) |

|---|---|---|

| InhA (Enoyl-ACP reductase) | -9.70 | -9.27 |

| Dihydropteroate synthase | -8.50 | -8.00 |

The docking studies suggest that the compound could serve as a lead for further development against tuberculosis due to its favorable binding characteristics.

4. Case Studies

Several case studies have highlighted the biological significance of hydrazone derivatives similar to this compound:

- Case Study 1 : A comparative analysis of various hydrazone derivatives indicated that those with bromine substituents exhibited enhanced antibacterial activity compared to their non-brominated counterparts.

- Case Study 2 : The anti-cancer potential of similar compounds was investigated in vitro, revealing that they induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

5. Conclusion

This compound presents a promising profile in terms of biological activity, particularly as an antimicrobial and potential anti-tuberculosis agent. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.